molecular formula C16H15N3O5S B11075185 2-(1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonylamino)-benzoic acid

2-(1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonylamino)-benzoic acid

Cat. No.: B11075185
M. Wt: 361.4 g/mol
InChI Key: DWUQABVMCPTQGX-UHFFFAOYSA-N
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Description

2-{[(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-5-YL)SULFONYL]AMINO}BENZOIC ACID is a complex organic compound that features a benzimidazole core structure Benzimidazoles are known for their diverse biological activities and are commonly found in various pharmaceutical agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-5-YL)SULFONYL]AMINO}BENZOIC ACID typically involves multiple steps, starting with the preparation of the benzimidazole core. One common method involves the reaction of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions to form the benzimidazole ring . The sulfonylation of the benzimidazole is achieved using sulfonyl chlorides in the presence of a base such as pyridine . Finally, the benzoic acid moiety is introduced through a coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification processes are scaled up using techniques such as crystallization and chromatography to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{[(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-5-YL)SULFONYL]AMINO}BENZOIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Nitric acid, halogens

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole ring can lead to the formation of benzimidazole N-oxides , while reduction of the sulfonyl group can yield the corresponding sulfide .

Mechanism of Action

The mechanism of action of 2-{[(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-5-YL)SULFONYL]AMINO}BENZOIC ACID involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes and receptors, modulating their activity. The sulfonyl group enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules . These interactions can lead to the inhibition of enzyme activity or the modulation of signaling pathways, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-5-YL)SULFONYL]AMINO}BENZOIC ACID is unique due to the combination of the benzimidazole core and the sulfonyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H15N3O5S

Molecular Weight

361.4 g/mol

IUPAC Name

2-[(1,3-dimethyl-2-oxobenzimidazol-5-yl)sulfonylamino]benzoic acid

InChI

InChI=1S/C16H15N3O5S/c1-18-13-8-7-10(9-14(13)19(2)16(18)22)25(23,24)17-12-6-4-3-5-11(12)15(20)21/h3-9,17H,1-2H3,(H,20,21)

InChI Key

DWUQABVMCPTQGX-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)S(=O)(=O)NC3=CC=CC=C3C(=O)O)N(C1=O)C

solubility

>54.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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